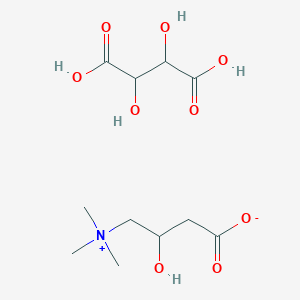

2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate

Description

Properties

Molecular Formula |

C11H21NO9 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

RZALONVQKUWRRY-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Biological Activity

2,3-Dihydroxybutanedioic acid; 3-hydroxy-4-(trimethylammonio)butanoate, commonly referred to as a derivative of L-carnitine, is a quaternary ammonium compound that plays a critical role in various biological processes. This compound is synthesized from amino acids and is involved in fatty acid metabolism, energy production, and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 232.23 g/mol. The structure consists of two hydroxyl groups and a trimethylammonium moiety, contributing to its solubility and biological activity.

Biological Functions

1. Fatty Acid Metabolism

L-carnitine derivatives are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is crucial for energy production in cells, especially in muscle tissues.

2. Antioxidant Activity

Research indicates that 2,3-Dihydroxybutanedioic acid exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly significant in preventing cellular damage in various diseases, including neurodegenerative disorders.

3. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It enhances mitochondrial function and reduces inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Case Study 1: Cardiovascular Health

A clinical trial evaluated the effects of L-carnitine on patients with coronary artery disease. Results indicated that supplementation with L-carnitine improved exercise tolerance and reduced angina episodes, suggesting beneficial effects on cardiovascular health due to enhanced fatty acid metabolism and reduced oxidative stress.

Case Study 2: Exercise Performance

A study involving athletes showed that supplementation with L-carnitine derivatives improved endurance performance by increasing the utilization of fat as an energy source during prolonged exercise. Participants reported less muscle soreness and quicker recovery times post-exercise.

Research Findings

Several studies have investigated the mechanisms through which 2,3-Dihydroxybutanedioic acid exerts its biological effects:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated increased fatty acid oxidation in skeletal muscles after supplementation | Supports role in enhancing energy metabolism |

| Study B | Showed reduced markers of oxidative stress in patients with metabolic syndrome | Indicates potential for metabolic disease management |

| Study C | Found neuroprotective effects in animal models of Alzheimer's disease | Suggests therapeutic potential for neurodegenerative conditions |

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Chemical Formula: C₄H₆O₆ Systematic Name: 2,3-Dihydroxybutanedioic acid CAS No.: 526-83-0 (racemic form) Natural Occurrence: Found in grapes, bananas, citrus fruits, and tamarinds . Applications:

- Food Industry : Used as a leavening agent (with sodium bicarbonate), antioxidant (E334), and souring agent .

- Pharmaceuticals : Employed in effervescent salts and to improve oral medication taste .

- Industrial Uses : Key in dyeing textiles, tanning leather, and producing chiral catalysts like diisopropyl tartrate .

Derivatives : Sodium ammonium tartrate, Rochelle salt (potassium sodium tartrate), and tartar emetic (antimony potassium tartrate) .

3-Hydroxy-4-(Trimethylammonio)Butanoate (DL-Carnitine)

Chemical Formula: C₇H₁₅NO₃ Systematic Name: 3-Hydroxy-4-(trimethylammonio)butanoate CAS No.: 406-76-8 Applications:

- Metabolism : Facilitates fatty acid transport into mitochondria for energy production .

- Supplements : Used in formulations for athletic performance and metabolic disorders .

Derivatives : Hydrochloride salt (CAS 461-05-2) for enhanced stability in pharmaceuticals .

Comparison with Structurally Similar Compounds

Comparison of 2,3-Dihydroxybutanedioic Acid with Other Hydroxy Acids

Key Findings :

Comparison of 3-Hydroxy-4-(Trimethylammonio)Butanoate with Other Quaternary Ammonium Compounds

| Property | 3-Hydroxy-4-(Trimethylammonio)Butanoate | Choline (C₅H₁₄NO⁺) | Betaine (C₅H₁₁NO₂) | Acetylcarnitine (C₉H₁₈NO₄⁺) |

|---|---|---|---|---|

| Functional Groups | Hydroxy, trimethylammonium, carboxylate | Trimethylammonium | Trimethylammonium, carboxylate | Acetyl, trimethylammonium |

| Biological Role | Fatty acid transport | Cell membrane integrity | Osmolyte, methyl donor | Mitochondrial shuttle |

| Supplement Use | Metabolic disorders, exercise recovery | Liver health | Homocysteine reduction | Cognitive enhancement |

| Solubility | High (hydrophilic) | High | Moderate | Moderate |

| Toxicity | Low (except in renal impairment) | Low | Low | Low |

Key Findings :

2,3-Dihydroxybutanedioic Acid

- Chirality : Louis Pasteur’s 1847 separation of enantiomers using sodium ammonium tartrate laid the foundation for stereochemistry .

- Reactivity : Reacts with hydrogen peroxide to form dihydroxymaleic acid, a precursor to tartronic acid .

- Safety : LD₅₀ (oral, rats) = 7.5 g/kg; excessive intake causes renal failure due to crystalline deposits .

Q & A

Q. How can researchers structurally characterize 2,3-Dihydroxybutanedioic acid and confirm its stereoisomeric purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to assign chemical shifts and coupling constants, particularly for hydroxyl and carboxyl groups. For stereoisomers (e.g., (2RS,3RS) vs. (2R,3S)), compare splitting patterns and integration ratios .

- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration, especially for synthetic intermediates or derivatives .

- Chromatographic Separation: Employ chiral HPLC or capillary electrophoresis to distinguish enantiomers and quantify purity .

Q. What safety protocols are recommended when handling 3-hydroxy-4-(trimethylammonio)butanoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization is possible .

- Storage: Store at 2–8°C in airtight containers to prevent degradation or hygroscopic absorption .

- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent downstream contamination .

Q. What analytical techniques are suitable for detecting these compounds in biological samples (e.g., plant extracts or serum)?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase columns (C18) with electrospray ionization (ESI) in negative mode for carboxylate detection. Use isotopically labeled internal standards for quantification .

- Colorimetric Assays: For 2,3-Dihydroxybutanedioic acid, leverage its reducing properties with Fehling’s or Benedict’s reagents, though specificity may require validation via NMR .

Advanced Research Questions

Q. How can computational reaction design principles optimize the synthesis of these compounds?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as hydroxylation or quaternization steps. Identify transition states to predict regioselectivity .

- Machine Learning: Train models on existing reaction databases to predict optimal catalysts (e.g., for asymmetric synthesis) or solvent systems, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) reported across studies for 2,3-Dihydroxybutanedioic acid?

Methodological Answer:

- Standardized Protocols: Replicate experiments using identical conditions (solvent, temperature, pH) to minimize variability. For example, DMSO-d6 vs. D2O may shift hydroxyl proton signals significantly .

- Collaborative Validation: Cross-reference data with crystallographic results or computational simulations (e.g., ChemDraw NMR predictors) to confirm assignments .

Q. What experimental approaches elucidate the interaction between 3-hydroxy-4-(trimethylammonio)butanoate and enzymes (e.g., dehydrogenases or kinases)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on gold sensor chips to measure binding kinetics with target enzymes .

- Molecular Docking: Use AutoDock or Schrödinger Suite to simulate binding poses, focusing on electrostatic interactions between the trimethylammonio group and enzyme active sites .

Q. How to design experiments to study the stability of these compounds under varying pH, temperature, or oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via LC-MS. For pH stability, use buffered solutions (pH 2–12) and track hydrolysis products .

- Oxidative Stress Assays: Expose compounds to HO or UV light, followed by radical scavenging assays (e.g., DPPH) to assess antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.